molecular formula C21H23FN2O3S B2375298 N,N-diethyl-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide CAS No. 878057-83-1

N,N-diethyl-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide

Cat. No.: B2375298
CAS No.: 878057-83-1
M. Wt: 402.48
InChI Key: SOBXVUOYSUIZJX-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a unique structure that includes an indole ring, a sulfonyl group, and a fluorobenzyl moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The sulfonyl group is then introduced via sulfonylation, using reagents such as sulfonyl chlorides in the presence of a base like pyridine. The final step involves the alkylation of the indole nitrogen with N,N-diethylacetamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonylation and alkylation steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a thiol or sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzyl position, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, sulfides

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features, which may interact with specific biological targets.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole ring and sulfonyl group may play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide
  • N,N-diethyl-2-[(5-{[(2-fluorobenzyl)sulfonyl]methyl}-2-furoyl)amino]ethanaminium
  • N,N-diethyl-2-[(2-fluorobenzyl)sulfanyl]-3-(4-fluorophenyl)-4-oxo-3,4-dihydro-7-quinazolinecarboxamide

Uniqueness

This compound stands out due to its unique combination of an indole ring, a sulfonyl group, and a fluorobenzyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N,N-diethyl-2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O3S/c1-3-23(4-2)21(25)14-24-13-20(17-10-6-8-12-19(17)24)28(26,27)15-16-9-5-7-11-18(16)22/h5-13H,3-4,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBXVUOYSUIZJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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